(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL
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Overview
Description
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL is a chiral compound that contains an amino group, a brominated thiophene ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL typically involves the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of Amino Alcohol: The brominated thiophene is then reacted with an appropriate chiral amino alcohol precursor under controlled conditions to form the desired product. This step may involve the use of protecting groups and subsequent deprotection steps to ensure the correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent coupling reactions. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring and the chiral center play crucial roles in its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(5-chloro(3-thienyl))propan-1-OL: Similar structure but with a chlorine atom instead of bromine.
(3S)-3-Amino-3-(5-methyl(3-thienyl))propan-1-OL: Similar structure but with a methyl group instead of bromine.
(3S)-3-Amino-3-(5-fluoro(3-thienyl))propan-1-OL: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(3S)-3-Amino-3-(5-bromo(3-thienyl))propan-1-OL is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The chiral center also adds to its uniqueness, making it valuable for applications requiring specific stereochemistry.
Properties
Molecular Formula |
C7H10BrNOS |
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Molecular Weight |
236.13 g/mol |
IUPAC Name |
(3S)-3-amino-3-(5-bromothiophen-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H10BrNOS/c8-7-3-5(4-11-7)6(9)1-2-10/h3-4,6,10H,1-2,9H2/t6-/m0/s1 |
InChI Key |
CDJOZESYBYRKCL-LURJTMIESA-N |
Isomeric SMILES |
C1=C(SC=C1[C@H](CCO)N)Br |
Canonical SMILES |
C1=C(SC=C1C(CCO)N)Br |
Origin of Product |
United States |
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